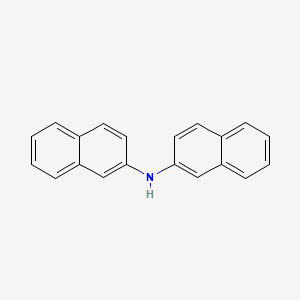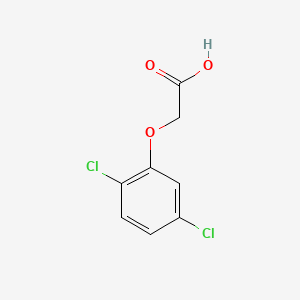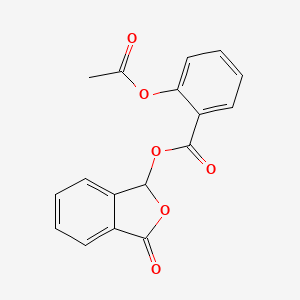
Bromuro de 2-(trifluorometil)bencilo
Descripción general
Descripción
1-(Bromomethyl)-2-(trifluoromethyl)benzene is a chemical compound that serves as a versatile starting material for various organometallic syntheses. It is characterized by the presence of a bromomethyl group and a trifluoromethyl group attached to a benzene ring, which imparts unique reactivity and physical properties to the molecule .
Synthesis Analysis
The synthesis of related brominated compounds often involves the use of N-Bromosuccinimide (NBS) for the bromination of various aromatic precursors. For instance, the synthesis of a novel dibromo compound was achieved by bromination with NBS of Aryl-Himachalene, which was characterized by various spectroscopic methods . Similarly, 1-bromo-3,5-bis(trifluoromethyl)benzene, a compound with structural similarities, was prepared by treating 1,3-bis(fluoromethyl)benzene with N,N'-dibromo-5,5-dimethylhydantoin in strongly acidic media .
Molecular Structure Analysis
The molecular structure of brominated benzene derivatives has been extensively studied using X-ray diffraction (XRD) analysis. For example, the crystal structure of 1-(2-pyridiniomethyl)-2,4-bis(phenylsulfonyl)benzene bromide was determined, revealing strong interionic hydrogen bonds in the crystal lattice . Additionally, the crystal structures of 1,3,5-tris(bromomethyl)-2,4,6-trimethylbenzene and its derivatives have been reported, providing insights into the molecular conformations and intermolecular interactions present in these compounds .
Chemical Reactions Analysis
Brominated benzene derivatives are reactive intermediates that can undergo various chemical transformations. For instance, upon treatment with lithium diisopropylamide (LDA), 1-bromo-2-(trifluoromethoxy)benzene generates a phenyllithium intermediate that can be trapped or further reacted to produce different compounds . The reactivity of these intermediates allows for the construction of complex molecules, such as naphthalenes and epoxy derivatives, through subsequent reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzene derivatives are influenced by the presence of bromine and other substituents on the benzene ring. Polymorphism, a phenomenon where a compound exists in more than one crystalline form, has been observed in compounds like 1,4-dibromo-2,5-bis(bromomethyl)benzene. The different polymorphs exhibit distinct thermodynamic relationships and transformation behaviors, which are important for understanding the material's stability and reactivity . The fluorescence properties of these compounds are also noteworthy, as demonstrated by 1-bromo-4-(2,2-diphenylvinyl)benzene, which exhibits aggregation-induced emission (AIE) characteristics, making it a potential candidate for optoelectronic applications .
Aplicaciones Científicas De Investigación
Síntesis orgánica
Bromuro de 2-(trifluorometil)bencilo: es un reactivo valioso en la síntesis orgánica. Sirve como precursor para la introducción del grupo 2-(trifluorometil)bencilo en otros compuestos. Este grupo es particularmente interesante debido a su lipofilia y electronegatividad, que pueden alterar significativamente la actividad biológica de las moléculas. Por ejemplo, se puede usar para sintetizar nuevos fármacos con propiedades farmacocinéticas mejoradas .
Química medicinal
En química medicinal, el This compound se utiliza para crear análogos trifluorometilados de agentes terapéuticos. El grupo trifluorometilo puede mejorar la estabilidad metabólica de los medicamentos, haciéndolos más resistentes a la biodegradación. Esto puede conducir al desarrollo de medicamentos con vidas medias más largas y potencialmente mayor eficacia .
Ciencia de materiales
Este compuesto encuentra aplicaciones en la ciencia de materiales, particularmente en el desarrollo de polímeros. Al incorporar el grupo 2-(trifluorometil)bencilo en los polímeros, los investigadores pueden impartir propiedades tales como mayor estabilidad térmica y resistencia química, que son cruciales para los materiales de alto rendimiento .
Química agrícola
En el campo de la química agrícola, el This compound se puede utilizar para sintetizar compuestos que actúan como reguladores del crecimiento o pesticidas. La adición del grupo trifluorometilo puede conducir a compuestos con nuevos modos de acción contra plagas y enfermedades .
Reactivos de fluoración
El compuesto también se usa como reactivo de fluoración. Su capacidad para transferir el grupo trifluorometilo a otros sustratos es valiosa en la síntesis de compuestos fluorados, que son de interés debido a sus propiedades físicas y químicas únicas .
Desarrollo de catalizadores
Los investigadores usan This compound en el desarrollo de catalizadores. El compuesto puede ser un componente en la síntesis de ligandos o complejos organometálicos que catalizan diversas reacciones químicas, incluidas aquellas que son importantes en los procesos industriales .
Química analítica
En química analítica, los derivados del This compound se pueden usar como estándares o reactivos en cromatografía y espectrometría de masas. Estos derivados ayudan en la cuantificación e identificación de mezclas complejas al proporcionar puntos de referencia .
Ciencia ambiental
Por último, el This compound se estudia por su impacto ambiental. Comprender su comportamiento y descomposición en el medio ambiente es esencial para evaluar los riesgos ecológicos asociados con su uso y para desarrollar alternativas más seguras .
Mecanismo De Acción
Target of Action
It is known that benzyl bromides are generally involved in nucleophilic substitution reactions .
Mode of Action
The compound 2-(Trifluoromethyl)benzyl bromide, being a benzyl bromide, is likely to undergo nucleophilic substitution reactions . In these reactions, a nucleophile, an atom that is rich in electron density, attacks the electrophilic carbon attached to the bromine atom in the benzyl bromide. This leads to the displacement of the bromine atom and the formation of a new bond between the carbon and the nucleophile .
Biochemical Pathways
Benzyl bromides, in general, are known to be involved in various organic synthesis reactions, which can lead to the formation of a wide range of organic compounds .
Result of Action
The compound, being a benzyl bromide, is likely to be involved in the formation of various organic compounds through nucleophilic substitution reactions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(Trifluoromethyl)benzyl bromide. For instance, the compound is known to be corrosive and causes skin and eye burns . Therefore, it is crucial to handle this compound with care to prevent any harm.
Propiedades
IUPAC Name |
1-(bromomethyl)-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3/c9-5-6-3-1-2-4-7(6)8(10,11)12/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXVVVEUSVBLDED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CBr)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70192643 | |
| Record name | 1-(Bromomethyl)-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70192643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
395-44-8 | |
| Record name | 2-Trifluoromethylbenzyl bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=395-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Bromomethyl)-2-(trifluoromethyl)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000395448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Bromomethyl)-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70192643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(bromomethyl)-2-(trifluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.275 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



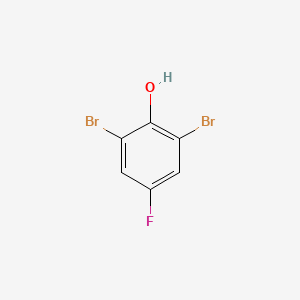
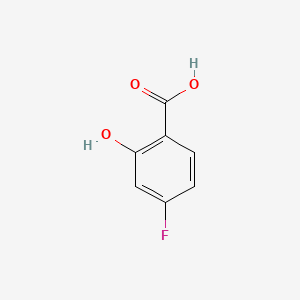


![6,11-Dihydro-5H-dibenzo[b,E]azepine](/img/structure/B1294957.png)


